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Introduction

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor
(P2X7R), a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).
[1][2][3] The P2X7R is implicated in a variety of physiological and pathological processes,
particularly in the central nervous system (CNS) and the immune system, making it a
compelling target for drug discovery in areas such as neuroinflammation, neuropsychiatric
disorders, and chronic pain.[1][4] These application notes provide an overview of JNJ-
47965567 and detailed protocols for key assays to assess its engagement with the P2X7
receptor.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of ATP triggers the opening of a non-
selective cation channel, leading to an influx of Na+ and Ca2+ and an efflux of K+. This initial
ion flux can initiate several downstream signaling cascades. Prolonged activation can lead to
the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da in
size. Key downstream events include the activation of the NLRP3 inflammasome, leading to
the processing and release of pro-inflammatory cytokines such as interleukin-1f3 (IL-1f3), and
the activation of various kinases and transcription factors.
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Caption: P2X7 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo potency and efficacy of INJ-47965567

from various studies.

Table 1: In Vitro Binding Affinity and Potency of JNJ-47965567
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Species/Syste

Assay Type Parameter Value Reference
m

Radioligand )
Human P2X7 oo pKi 7.9 +£0.07

Binding

Radioligand )
Rat P2X7 o pKi 8.7

Binding
Human P2X7 Calcium Flux pIC50 8.3
Mouse P2X7 Calcium Flux pIC50 7.5
Rat P2X7 Calcium Flux pIC50 7.2
Human Whole

IL-1( Release pIC50 6.7 £ 0.07
Blood
Human

IL-1B Release pIC50 7.5+0.07
Monocytes
Rat Microglia IL-1B Release pIC50 7.1+0.1
Murine J774 Cation Dye

IC50 54 + 24 nM

Macrophages Uptake

Table 2: In Vivo Target Engagement and Efficacy of INJ-47965567
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Species Model Assay Parameter Value Reference
Ex vivo
_ ) ) 78 +19
Rat Brain Autoradiogra Brain EC50
ng/mL
phy
Bz-ATP _
) ) Functional
Rat Brain induced IL-1f3
Block
release
Amphetamine
Rat -induced Behavioral Attenuation
hyperactivity
Neuropathic ) Modest
Rat ) Behavioral )
pain Efficacy

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of INJ-47965567 to the P2X7
receptor using a competitive binding format with a radiolabeled P2X7R antagonist.
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Caption: Radioligand Binding Assay Workflow.

Materials:

¢ Cell membranes expressing the P2X7 receptor (e.g., from HEK293 or 1321N1 cells)

o Radiolabeled P2X7R antagonist (e.g., [3H]A-804598 or [3H]JNJ-54232334)
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JNJ-47965567

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4)

96-well filter plates (e.g., GF/B glass fiber)

Scintillation cocktail

Microplate scintillation counter

Procedure:

Prepare serial dilutions of INJ-47965567 in assay buffer.

» In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and
either vehicle or varying concentrations of JNJ-47965567.

» Define non-specific binding using a high concentration of a known P2X7R antagonist.
 Incubate the plate at room temperature for a sufficient time to reach equilibrium.

o Separate bound from free radioligand by vacuum filtration through the filter plate.

o Wash the filters with ice-cold assay buffer.

» Allow the filters to dry, then add scintillation cocktail to each well.

e Quantify the radioactivity using a microplate scintillation counter.

e Analyze the data using non-linear regression to determine the 1C50 value, which can then be
converted to a Ki value using the Cheng-Prusoff equation.

FLIPR-Based Calcium Flux Assay

This high-throughput assay measures the ability of INJ-47965567 to inhibit P2X7R-mediated
intracellular calcium mobilization.
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Caption: FLIPR Calcium Flux Assay Workflow.

Materials:

¢ Cells expressing the P2X7 receptor (e.g., HEK293, astrocytes)

* 96-well black-walled, clear-bottom plates
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

JNJ-47965567

P2X7R agonist (e.g., 2'(3")-0O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP))

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
e Seed cells in 96-well plates and grow to confluence.

o Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This
typically involves a 30-60 minute incubation at 37°C.

o Prepare serial dilutions of INJ-47965567 in assay buffer.
* Remove the dye loading solution and add the JNJ-47965567 dilutions to the cells.
¢ Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

o Place the cell plate and a compound plate containing the P2X7R agonist into the FLIPR
instrument.

« Initiate the assay, which will add the agonist to the cells and simultaneously measure the
fluorescence intensity over time.

e Analyze the resulting fluorescence data (e.g., peak fluorescence or area under the curve) to
determine the concentration-dependent inhibition by JNJ-47965567 and calculate the IC50
value.

IL-13 Release Assay

This functional assay measures the ability of INJ-47965567 to inhibit the release of the pro-
inflammatory cytokine IL-1(3 from immune cells following P2X7R activation.
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Caption: IL-13 Release Assay Workflow.
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Materials:

e Primary immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), isolated
monocytes, rat primary microglia) or a suitable cell line (e.g., THP-1)

o Cell culture medium

 Lipopolysaccharide (LPS)

e JNJ-47965567

e P2X7R agonist (e.g., BZATP)

o ELISAKit for IL-1(3 or other immunoassay platform

Procedure:

Culture the immune cells in appropriate multi-well plates.

e Prime the cells with LPS (e.g., 1 pg/mL for 2-4 hours) to induce the expression of pro-IL-1(.
e Wash the cells to remove the LPS.

o Add fresh medium containing serial dilutions of JINJ-47965567 to the cells and pre-incubate.

o Stimulate the cells with a P2X7R agonist (e.g., BzZATP) for a defined period (e.g., 30-60
minutes).

o Centrifuge the plates and collect the cell culture supernatants.

o Measure the concentration of IL-1[3 in the supernatants using an ELISA kit according to the
manufacturer's protocol.

e Analyze the data to determine the concentration-dependent inhibition of IL-1[3 release by
JNJ-47965567 and calculate the IC50 value.

Conclusion
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JNJ-47965567 is a valuable pharmacological tool for investigating the role of the P2X7 receptor
in health and disease. The assays described in these application notes provide robust and
reproducible methods for confirming the target engagement of JNJ-47965567 and for
characterizing its functional consequences in a variety of in vitro and in vivo systems. These
protocols can be adapted and optimized for specific experimental needs and will be of utility to
researchers in academic and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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